molecular formula C21H21N3O5 B11008868 N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine

N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine

Cat. No.: B11008868
M. Wt: 395.4 g/mol
InChI Key: MWRRAVDBABLHAN-UHFFFAOYSA-N
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Description

N-{[6-(Benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine is a synthetic compound featuring a 6-benzyloxy-substituted indole core conjugated to a glycylglycine dipeptide via an acetyl linker. The benzyloxy group (C₆H₅CH₂O-) at position 6 of the indole ring contributes to its lipophilicity, while the glycylglycine moiety enhances water solubility.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

2-[[2-[[2-(6-phenylmethoxyindol-1-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C21H21N3O5/c25-19(23-12-21(27)28)11-22-20(26)13-24-9-8-16-6-7-17(10-18(16)24)29-14-15-4-2-1-3-5-15/h1-10H,11-14H2,(H,22,26)(H,23,25)(H,27,28)

InChI Key

MWRRAVDBABLHAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine typically involves multiple steps:

    Formation of the Indole Derivative: The starting material, 6-hydroxyindole, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 6-(benzyloxy)indole.

    Acetylation: The 6-(benzyloxy)indole is then acetylated using acetic anhydride and a catalyst like pyridine to yield 6-(benzyloxy)-1H-indol-1-yl acetate.

    Coupling with Glycylglycine: The final step involves coupling the acetylated indole derivative with glycylglycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group using catalytic hydrogenation.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) and an appropriate electrophile.

Major Products

    Oxidation: Formation of 6-hydroxy-1H-indol-1-yl acetyl glycylglycine.

    Reduction: Formation of 6-hydroxy-1H-indol-1-yl acetyl glycylglycine.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its peptide-like structure. It can also serve as a model compound for studying indole-based biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the glycylglycine moiety can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three structurally related molecules (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Peptide Chain Key Properties
N-{[6-(Benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine C₂₁H₂₁N₃O₅* ~403.4† Benzyloxy (6) Glycylglycine Balanced lipophilicity/solubility
N-[(6-Bromo-1H-indol-1-yl)acetyl]glycine C₁₂H₁₁BrN₂O₃ 311.1 Bromo (6) Glycine High lipophilicity (logP ~2.5‡)
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ 189.2 Methyl (6) None Low molecular weight, acidic (pKa ~4.5)
((Benzyloxy)carbonyl)glycylglycine C₁₂H₁₄N₂O₅ 266.2 Benzyloxycarbonyl Glycylglycine High polarity (solubility >50 mg/mL)

*Estimated formula based on structural analysis.
†Calculated using atomic masses (C=12, H=1, N=14, O=16).
‡Predicted using fragment-based methods due to lack of experimental data.

Key Differences and Implications

Substituent Effects
  • Benzyloxy vs. This may enhance binding affinity to hydrophobic pockets in biological targets.
  • Peptide Chain Length :
    The glycylglycine dipeptide in the target compound improves aqueous solubility (estimated logP ~1.8) compared to the glycine-conjugated bromo analog (logP ~2.5) . However, the longer peptide chain may reduce membrane permeability.
Functional Comparisons
  • The glycylglycine moiety may enable interactions with peptide-specific receptors.
  • Regulatory Status :
    Unlike 2-(6-Methyl-1H-indol-3-yl)acetic acid, which lacks GHS classification , the target compound’s benzyloxy group and peptide chain may necessitate stricter regulatory evaluation for toxicity and environmental impact.

Research Findings and Gaps

  • Synthetic Feasibility :
    The acetyl linker in the target compound simplifies synthesis compared to carbobenzoxy-protected glycylglycine derivatives (e.g., ((Benzyloxy)carbonyl)glycylglycine), which require deprotection steps .
  • Stability : The benzyloxy group may confer oxidative instability compared to methyl or bromo substituents, necessitating stability studies under physiological conditions.

Biological Activity

N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine is a synthetic compound notable for its unique structural features, which include an indole ring substituted with a benzyloxy group and an acetylated glycylglycine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting relevant data.

Structural Characteristics

This compound has a molecular formula of C20H20N2O4 and a molecular weight of 338.4 g/mol. The structural components suggest potential interactions with multiple biological targets, which may be pivotal in its therapeutic applications. The presence of the indole ring is particularly significant, as indole derivatives are known for their diverse biological activities.

Structural Comparison Table

Compound NameStructure FeaturesUnique Aspects
Indole-3-acetic acidIndole structurePlant hormone involved in growth regulation
5-BromoindoleHalogenated indole derivativeDifferent reactivity due to bromine substitution
N-AcetyltryptophanIndole derivative with acetyl groupContains an amino acid moiety enhancing bioactivity
This compound Indole ring with benzyloxy and glycylglycine moietiesUnique combination enhances potential therapeutic effects

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer activity through the modulation of specific molecular pathways. Research suggests that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, indole derivatives have been shown to interact with the tumor suppressor protein p53, enhancing its activity against cancer cells.

Antiviral and Antimicrobial Effects

The compound's potential antiviral and antimicrobial properties are also of interest. Studies have demonstrated that indole-based compounds can inhibit viral replication and bacterial growth. The mechanism may involve interference with viral entry or replication processes, as well as disruption of bacterial cell wall synthesis.

The biological activity of this compound is likely mediated through interactions with specific receptors and enzymes. The indole ring's ability to engage with various molecular targets suggests that this compound could effectively modulate biological pathways. For example:

  • Receptor Interactions : The compound may bind to G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain.
  • Enzyme Inhibition : It may act as an inhibitor of cyclooxygenases (COX), particularly COX-2, which is implicated in inflammatory processes.

Case Studies

Several case studies have explored the efficacy of similar indole derivatives in clinical settings:

  • Indole Derivatives in Cancer Therapy : A study published in Cancer Research indicated that certain indole derivatives significantly reduced tumor size in xenograft models by promoting apoptosis and inhibiting angiogenesis.
  • Antiviral Activity : Research highlighted in Virology Journal demonstrated that indole-based compounds could reduce viral load in infected cell cultures, suggesting a mechanism involving interference with viral replication.

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